(S)-(-)-2-Methyl-1,4-butanediol
CAS No.: 70423-38-0
Cat. No.: VC20790713
Molecular Formula: C5H12O2
Molecular Weight: 104.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70423-38-0 |
---|---|
Molecular Formula | C5H12O2 |
Molecular Weight | 104.15 g/mol |
IUPAC Name | (2S)-2-methylbutane-1,4-diol |
Standard InChI | InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3/t5-/m0/s1 |
Standard InChI Key | MWCBGWLCXSUTHK-YFKPBYRVSA-N |
Isomeric SMILES | C[C@@H](CCO)CO |
SMILES | CC(CCO)CO |
Canonical SMILES | CC(CCO)CO |
Introduction
Parameter | Value | Source |
---|---|---|
CAS Registry Number | 70423-38-0 | |
Molecular Formula | C₅H₁₂O₂ | |
Molecular Weight | 104.15 g/mol | |
MDL Number | MFCD00671566 | |
CBNumber | CB8756480 |
Physical and Chemical Properties
(S)-(-)-2-Methyl-1,4-butanediol exhibits specific physical and chemical properties that are important for its handling, storage, and application in various chemical processes. These properties have been documented through multiple research studies and are essential for researchers working with this compound.
Physical Properties
The compound exists as a colorless liquid under standard conditions. Its physical properties have been determined through various analytical methods and are summarized in the following table:
It is worth noting that there are discrepancies in the reported boiling points from different historical sources. Kato (1962) reported a boiling point of 466.15 K with an uncertainty of ±3 K, while Harries (1911) reported 398.15 K with an uncertainty of ±2 K . This difference highlights the evolution of analytical techniques and the refinement of physical property measurements over the decades.
Chemical Properties and Reactivity
As a diol, (S)-(-)-2-Methyl-1,4-butanediol contains two hydroxyl groups that can participate in various chemical reactions. The primary alcohol group (at C-1) and the primary alcohol group (at C-4) exhibit different reactivity due to steric and electronic effects influenced by the methyl group at C-2.
The compound can undergo typical alcohol reactions, including:
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Esterification with carboxylic acids and acid derivatives
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Oxidation to corresponding aldehydes and carboxylic acids
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Etherification
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Substitution reactions to form halides or tosylates for further functionalization
The chiral center at C-2 makes this compound particularly valuable for asymmetric synthesis, as it can transfer its chirality to newly formed stereogenic centers in subsequent transformations.
Synthesis Methods
Several methods have been developed for the synthesis of enantiomerically pure (S)-(-)-2-Methyl-1,4-butanediol, reflecting its importance in organic synthesis and pharmaceutical development.
Asymmetric Synthesis via Menthyloxy-Furanones
One of the most significant synthetic approaches was reported by Jansen and Feringa in 1992, who developed two enantioselective syntheses of both R and S enantiomers of 2-methyl-1,4-butanediol . Their methodology employed asymmetric Michael addition to 5(R)- and 5(S)-menthyloxy-2[5H]-furanone as key chiral intermediates.
The synthesis involved the following key steps:
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Preparation of chiral menthyloxy-furanone templates
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Asymmetric Michael addition to introduce the methyl group with controlled stereochemistry
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Selective reduction of the resulting adducts
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Hydrolysis and further reduction to obtain the final diol product
Applications and Research Significance
(S)-(-)-2-Methyl-1,4-butanediol has found applications in various fields due to its unique structural features and chemical properties.
Use as a Chiral Building Block
The compound serves as a valuable chiral building block in organic synthesis, particularly for the preparation of:
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Chiral lactones
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Pharmaceutical intermediates
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Natural product synthesis
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Materials with specific optical properties
Its value stems from the controlled stereochemistry, which can be transferred to more complex molecular architectures in subsequent transformations.
Research Applications
In research settings, (S)-(-)-2-Methyl-1,4-butanediol is used for:
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Method development in asymmetric synthesis
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Studies of stereoselective reactions
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Development of new catalytic systems
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Structure-activity relationship studies in medicinal chemistry
The compound is primarily designated for research use only, as indicated by commercial suppliers , highlighting its specialized applications in laboratory settings rather than industrial or consumer products.
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